molecular formula C15H19N3O2 B11846302 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine CAS No. 1333222-46-0

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine

Cat. No.: B11846302
CAS No.: 1333222-46-0
M. Wt: 273.33 g/mol
InChI Key: SFTRLVSISVYQKP-UHFFFAOYSA-N
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Description

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound, in particular, has unique structural features that make it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

    Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, where a suitable butoxy precursor reacts with the pyridine ring.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through cyclization reactions involving suitable precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, similar to the butoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:

    Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.

    Continuous Flow Processing: Involves the continuous addition of reactants and catalysts, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-3-yl)-6-ethoxypyrazine: Similar structure but with a methoxy group instead of a butoxy group.

    2-(6-Butoxypyridin-3-yl)-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is unique due to its specific combination of butoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1333222-46-0

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(6-butoxypyridin-3-yl)-6-ethoxypyrazine

InChI

InChI=1S/C15H19N3O2/c1-3-5-8-20-14-7-6-12(9-17-14)13-10-16-11-15(18-13)19-4-2/h6-7,9-11H,3-5,8H2,1-2H3

InChI Key

SFTRLVSISVYQKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1)C2=CN=CC(=N2)OCC

Origin of Product

United States

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